quinolin-4(1H)-one-3-olate quinolin-4(1H)-one-3-olate Quinolin-4(1H)-one-3-olate is conjugate base of 3-hydroxyquinolin-4(1H)-one arising from deprotonation of the 3-hydroxy group; major species at pH 7.3. It is a conjugate base of a 3-hydroxyquinolin-4(1H)-one.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1943035
InChI: InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1
SMILES:
Molecular Formula: C9H6NO2-
Molecular Weight: 160.15 g/mol

quinolin-4(1H)-one-3-olate

CAS No.:

Cat. No.: VC1943035

Molecular Formula: C9H6NO2-

Molecular Weight: 160.15 g/mol

* For research use only. Not for human or veterinary use.

quinolin-4(1H)-one-3-olate -

Specification

Molecular Formula C9H6NO2-
Molecular Weight 160.15 g/mol
IUPAC Name 4-oxo-1H-quinolin-3-olate
Standard InChI InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1
Standard InChI Key BHTNYVRPYQQOMJ-UHFFFAOYSA-M
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CN2)[O-]

Introduction

Chemical Structure and Fundamental Properties

Quinolin-4(1H)-one-3-olate is the conjugate base of 3-hydroxyquinolin-4(1H)-one, formed through deprotonation of the 3-hydroxy group. With a molecular formula of C9H6NO2- and a molecular weight of 160.15 g/mol, this compound exists as a significant species at physiological pH conditions . The structure consists of a bicyclic system with a benzene ring fused to a heterocyclic ring containing nitrogen, with a carbonyl group at position 4 and a negatively charged oxygen at position 3.

The chemical identifiers and nomenclature data are presented in Table 1, providing a comprehensive reference for researchers working with this compound.

Table 1: Chemical Identifiers and Properties of Quinolin-4(1H)-one-3-olate

PropertyValue
IUPAC Name4-oxo-1H-quinolin-3-olate
Molecular FormulaC9H6NO2-
Molecular Weight160.15 g/mol
Standard InChIInChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1
Standard InChIKeyBHTNYVRPYQQOMJ-UHFFFAOYSA-M
Canonical SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)[O-]
PubChem CID25201793

The compound has several synonyms including 4-oxo-1H-quinolin-3-olate, 4-oxo-1,4-dihydroquinolin-3-olate, and quinolin-4(1H)-one-3-olate anion . The parent compound is quinoline-3,4-diol (CID 440981), establishing its place in the broader family of quinoline derivatives.

Tautomerism and pH-Dependent Behavior

One of the most significant characteristics of quinolin-4(1H)-one-3-olate is its pH-dependent behavior. At physiological pH (approximately 7.3), it exists predominantly as the olate form, making it particularly relevant for biological systems . This property distinguishes it from many related quinolone compounds and may contribute to its specific biological activities.

The compound represents an interesting case of chemical equilibrium, where the deprotonation of the 3-hydroxy group of 3-hydroxyquinolin-4(1H)-one results in the formation of the olate anion. This equilibrium is highly dependent on the environmental pH, which can significantly impact the compound's reactivity and binding properties in biological systems.

Structural Relationship to Quinolone Family

Quinolin-4(1H)-one-3-olate belongs to the broader family of quinolone compounds, which have significant medicinal importance. The basic quinolone scaffold, particularly the 4-quinolone structure, serves as the foundation for numerous biologically active compounds, including the important class of quinolone antibiotics .

The 4-quinolone core exists in equilibrium with its tautomer, 4-hydroxyquinoline, though this equilibrium typically favors the quinolone form . In the case of quinolin-4(1H)-one-3-olate, the deprotonation at the 3-position creates a distinct electronic environment that differentiates it from the standard 4-quinolone structure.

Table 2: Structural Comparison of Quinolin-4(1H)-one-3-olate with Related Compounds

CompoundKey Structural FeaturesDistinguishing CharacteristicsMajor Applications
Quinolin-4(1H)-one-3-olate4-oxo group, deprotonated 3-hydroxy groupAnionic character, major species at pH 7.3Limited specific applications documented
4-Quinolone4-oxo group, hydrogen at position 3Parent structure for many derivativesPrecursor for antibacterial compounds
3-Hydroxyquinolin-4(1H)-one4-oxo group, 3-hydroxy groupDirect precursor to quinolin-4(1H)-one-3-olateVarious biological applications
Quinolone antibiotics4-oxo group, various substituentsFluorination at position 6, carboxylic acid groupBroad-spectrum antibacterial agents

Analytical Considerations

The analysis and identification of quinolin-4(1H)-one-3-olate in research and pharmaceutical contexts require specific analytical approaches. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides valuable structural information. Mass spectrometry techniques, especially high-resolution electrospray ionization (ESI), enable precise molecular weight determination and structural confirmation .

Chromatographic methods, particularly HPLC with UV detection, are effective for purity assessment and quantification. The compound's retention characteristics can provide valuable information about its hydrophobicity and other physicochemical properties .

Future Research Directions

Despite the limited specific information available on quinolin-4(1H)-one-3-olate, several promising research directions emerge:

  • Structure-activity relationship studies comparing quinolin-4(1H)-one-3-olate with its protonated form and other related compounds

  • Investigation of potential biological activities, particularly in contexts where its anionic character at physiological pH might be advantageous

  • Exploration of metal coordination properties, given the potential for metal chelation through the negatively charged oxygen

  • Development of targeted synthetic approaches specifically optimized for quinolin-4(1H)-one-3-olate production

  • Computational studies examining electronic properties and potential binding interactions with biological targets

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